REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[C:7]2[O:15][CH:16]=[CH:17][C:6]=12)=[O:4].[OH-].[Na+].Cl>CO>[O:15]1[C:7]2=[N:8][C:9]3[C:14]([C:5]([C:3]([OH:4])=[O:2])=[C:6]2[CH:17]=[CH:16]1)=[CH:13][CH:12]=[CH:11][CH:10]=3 |f:1.2|
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
COC(=O)C1=C2C(=NC3=CC=CC=C13)OC=C2
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Name
|
|
Quantity
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60 mL
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
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12 mL
|
Type
|
solvent
|
Smiles
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CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 75 minutes
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Duration
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75 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solution
|
Type
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CUSTOM
|
Details
|
precipitated
|
Type
|
EXTRACTION
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Details
|
Then the reaction mixture was extracted with 200 mL diethylether
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
EXTRACTION
|
Details
|
extracted now with 150 mL of a sodium bicarbonate solution (5%), wich
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=2C1=NC1=CC=CC=C1C2C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |